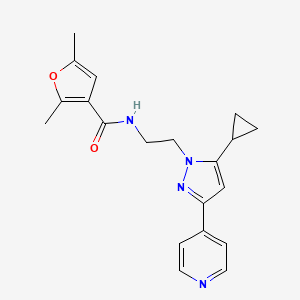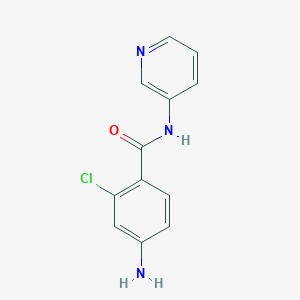
4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Fluorophenyl)-2-(4-isopropylphenyl)-4-oxobutanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the family of nitriles and is commonly referred to as FIPB.
Mechanism of Action
The mechanism of action of FIPB is not fully understood. However, it has been suggested that FIPB may exert its biological effects by modulating the activity of certain enzymes or receptors. For example, FIPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FIPB has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. FIPB has also been found to reduce inflammation and pain in animal models. In addition, FIPB has been shown to have antibacterial activity against multidrug-resistant bacteria.
Advantages and Limitations for Lab Experiments
FIPB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological activities. However, FIPB also has some limitations. For example, its mechanism of action is not fully understood, and more research is needed to elucidate its biological effects. In addition, FIPB has not been extensively studied in humans, and its safety profile is not well established.
Future Directions
There are several future directions for research on FIPB. One area of interest is the development of FIPB as a potential anticancer agent. Further studies are needed to determine the optimal dose and administration route of FIPB for cancer treatment. Another area of interest is the use of FIPB as a fluorescent probe for detecting reactive oxygen species in living cells. This could have important applications in the study of oxidative stress and cell signaling. Finally, more research is needed to determine the safety and toxicity of FIPB in humans, as well as its potential interactions with other drugs.
Synthesis Methods
The synthesis of FIPB involves the reaction of 4-fluorobenzaldehyde with 4-isopropylbenzylamine in the presence of acetic acid and sodium cyanide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of FIPB as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
FIPB has been found to have potential applications in various areas of scientific research. It has been studied for its antitumor, anti-inflammatory, and analgesic properties. FIPB has also been found to have activity against multidrug-resistant bacteria. In addition, FIPB has been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in living cells.
properties
IUPAC Name |
4-(4-fluorophenyl)-4-oxo-2-(4-propan-2-ylphenyl)butanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO/c1-13(2)14-3-5-15(6-4-14)17(12-21)11-19(22)16-7-9-18(20)10-8-16/h3-10,13,17H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZPBGUTQJSRDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)


![1-(3,4-dimethylphenyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2386160.png)




![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2386170.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)
